molecular formula C7H11N3 B050815 4-Ethyl-6-methylpyrimidin-2-amine CAS No. 114042-92-1

4-Ethyl-6-methylpyrimidin-2-amine

Cat. No. B050815
M. Wt: 137.18 g/mol
InChI Key: NSSCQYIZLNIDAO-UHFFFAOYSA-N
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Description

“4-Ethyl-6-methylpyrimidin-2-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of this compound is C7H11N3 and it has a molecular weight of 137.18 g/mol .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, one method involves the reaction of organic raw materials with ammonium thiocyanates . Another method involves the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-6-methylpyrimidin-2-amine” can be represented by the InChI code: 1S/C7H11N3/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3, (H2,8,9,10) .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions . For instance, halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Laxmi, Ravi, and Nath (2019) explored the synthesis of substituted benzamide derivatives from 4-ethyl-6-methylpyrimidin-2-amine, which demonstrated significant antibacterial and antifungal activities, potentially leading to new antimicrobial drugs (Laxmi, Ravi, & Nath, 2019).

  • Synthesis and Fragmentation Studies : Erkin et al. (2015) synthesized 4-aryloxy-6-methylpyrimidin-2-amines and studied their fragmentation under positive electrospray ionization, contributing to the understanding of the chemical properties and reactivity of pyrimidine derivatives (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

  • Synthesis of Pyrimidine Derivatives : Roberts, Landor, and Bolessa (1994) developed a method to produce 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, which could have implications in pharmaceutical chemistry (Roberts, Landor, & Bolessa, 1994).

  • Ring Transformations in Chemical Reactions : Research by Hertog et al. (2010) investigated the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, where 4-amino-2-methylpyrimidine was formed, showcasing the versatility of pyrimidine derivatives in organic synthesis (Hertog, Plas, Pieterse, & Streef, 2010).

  • Development of Thiazolo[4,5‐d]pyrimidine Derivatives : Bakavoli, Nikpour, and Rahimizadeh (2006) worked on synthesizing thiazolo[4,5‐d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, contributing to the development of new heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).

properties

IUPAC Name

4-ethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSCQYIZLNIDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-methylpyrimidin-2-amine

CAS RN

114042-92-1
Record name 4-ethyl-6-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Laxmi, G Ravi, AR Nath - ajphr.com
… substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives 6ak has been synthesis from reaction in between substituted 4-ethyl-6-methylpyrimidin-2-amine …
Number of citations: 4 ajphr.com

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